molecular formula C6H13N3O3 B13812480 2-(Piperazin-1-yl)ethyl nitrate CAS No. 52808-35-2

2-(Piperazin-1-yl)ethyl nitrate

Cat. No.: B13812480
CAS No.: 52808-35-2
M. Wt: 175.19 g/mol
InChI Key: OLZVGHGZAVZUPF-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)ethyl nitrate is a synthetic organic compound of interest in biochemical and pharmacological research. It features a piperazine ring, a common motif in medicinal chemistry, linked to an ethyl nitrate functional group. Piperazine-containing compounds are known to exhibit a wide range of biological activities and are found in various therapeutic agents . The nitrate ester group is characteristic of nitric oxide (NO) donors, a class of compounds that release NO—a key signaling molecule in cardiovascular and nervous systems . As such, this compound may be investigated for its potential effects on vascular tone and platelet function, similar to other studied piperazine nitrate derivatives which have shown inhibitory effects on platelet adhesion and aggregation in vitro . The primary value of this compound for researchers lies in its potential as a multifunctional scaffold. The piperazine moiety can be utilized for further chemical modifications or to influence receptor binding affinity, while the nitrate group offers a mechanism for controlled nitric oxide release. This makes it a candidate for developing new chemical tools to study NO-mediated pathways or for exploring structure-activity relationships in drug discovery projects targeting cardiovascular diseases or other conditions linked to NO signaling. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52808-35-2

Molecular Formula

C6H13N3O3

Molecular Weight

175.19 g/mol

IUPAC Name

2-piperazin-1-ylethyl nitrate

InChI

InChI=1S/C6H13N3O3/c10-9(11)12-6-5-8-3-1-7-2-4-8/h7H,1-6H2

InChI Key

OLZVGHGZAVZUPF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCO[N+](=O)[O-]

Origin of Product

United States

Molecular Structure, Conformation, and Solid State Elucidation of 2 Piperazin 1 Yl Ethyl Nitrate

High-Resolution Spectroscopic Characterization

The definitive identification and structural analysis of 2-(Piperazin-1-yl)ethyl nitrate (B79036) would necessitate a suite of high-resolution spectroscopic methods. These techniques provide detailed information about the molecular framework, the connectivity of atoms, and the nature of the chemical bonds.

Multi-dimensional NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2-(Piperazin-1-yl)ethyl nitrate, a complete NMR analysis would involve ¹H and ¹³C NMR as fundamental one-dimensional experiments, supplemented by two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

¹H NMR: Would be expected to show distinct signals for the protons on the piperazine (B1678402) ring and the ethyl chain. The chemical shifts and coupling patterns would confirm the connectivity of the ethyl group to the piperazine nitrogen and the nitrate group.

¹³C NMR: Would provide the number of unique carbon environments, corresponding to the piperazine ring carbons and the ethyl group carbons.

COSY: Would establish proton-proton coupling relationships within the ethyl chain and the piperazine ring.

HSQC: Would correlate the proton signals directly with their attached carbon atoms, confirming the assignments made in the 1D spectra.

Currently, there are no published NMR spectral data specifically for this compound.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe intermolecular interactions based on the vibrational modes of a molecule.

FTIR Spectroscopy: Would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine in the piperazine ring, C-H stretching of the alkyl groups, and prominent, strong absorptions corresponding to the asymmetric and symmetric stretching of the nitrate ester group (-O-NO₂).

Raman Spectroscopy: Would also detect these vibrational modes, often with different intensities compared to FTIR. The nitrate group typically gives a strong, characteristic Raman signal.

No specific FTIR or Raman spectra for this compound have been reported in the scientific literature.

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate mass-to-charge ratio. Fragmentation analysis through techniques like MS/MS can further corroborate the proposed structure.

HRMS: Would be used to determine the exact mass of the molecular ion of this compound, which should match the calculated value for its chemical formula (C₆H₁₃N₃O₃).

Fragmentation Analysis: Would likely show characteristic cleavage patterns, such as the loss of the nitrate group (NO₂) or fragmentation of the piperazine ring, providing further structural evidence.

Specific mass spectrometry data and fragmentation pathways for this compound are not available in published literature.

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state structure, providing unambiguous information about bond lengths, bond angles, and stereochemistry.

Should single crystals of this compound be obtained, X-ray diffraction analysis would reveal the dimensions of the unit cell (the basic repeating unit of the crystal) and how the molecules are arranged within the crystal lattice. This includes the determination of the crystal system, space group, and the number of molecules in the unit cell. The piperazine ring would be expected to adopt a chair conformation, a common feature for such structures.

There are no published crystallographic studies or unit cell data for this compound.

The presence of a secondary amine (N-H) in the piperazine ring and the oxygen atoms of the nitrate group suggests the potential for significant hydrogen bonding. X-ray crystallography would elucidate the nature and geometry of these hydrogen bonds, which play a crucial role in the stability of the crystal structure. Other non-covalent interactions, such as van der Waals forces, would also be identified.

Detailed information on the hydrogen bonding networks and other non-covalent interactions for this compound is absent from the scientific literature due to the lack of crystallographic data.

Polymorphism and Cocrystallization Studies

Currently, there are no specific studies on the polymorphism or cocrystallization of this compound reported in the reviewed scientific literature. However, the potential for polymorphism in this compound can be inferred from studies on related piperazine-containing nitrate salts. For instance, spectral and structural studies on compounds like N-(2-aminoethyl)piperazinium trinitrate and N-(2-hydroxyethyl)piperazinium dinitrate reveal complex intermolecular interactions. researchgate.net These interactions, particularly hydrogen bonding involving the piperazine ring and the nitrate anions, are crucial in determining the crystal packing.

The presence of flexible moieties, such as the ethyl nitrate group, and multiple hydrogen bond donors and acceptors in the molecule increases the likelihood of forming different crystalline arrangements under various crystallization conditions. The nitrate ions themselves can adopt different symmetries, such as C2v or Cs, as influenced by these intermolecular forces, which could contribute to the formation of polymorphs. researchgate.net

Conformational Analysis in Solution and Solid States

The conformational analysis of this compound is centered around the piperazine ring and the rotational freedom of the ethyl nitrate substituent.

Piperazine Ring Conformation: In both solution and the solid state, the piperazine ring is expected to predominantly adopt a chair conformation . This is a common feature for piperazine derivatives as it minimizes steric and torsional strain. researchgate.netmdpi.comnih.govresearchgate.net X-ray diffraction studies of similar compounds, such as N-(2-aminoethyl)piperazinium trinitrate and various other substituted piperazines, consistently show the piperazine moiety in a chair conformation. researchgate.netresearchgate.net In this conformation, the substituents on the nitrogen atoms can be in either axial or equatorial positions. For 1,4-disubstituted piperazines, a di-equatorial conformation is generally favored to reduce steric hindrance. However, for 1-substituted piperazines like the title compound, the substituent's orientation can be influenced by other interactions.

Substituent Conformation: The 2-(piperazin-1-yl)ethyl group attached to the nitrate moiety introduces several rotatable bonds, allowing for conformational flexibility. The orientation of the ethyl nitrate group relative to the piperazine ring is determined by a combination of steric effects and potential intramolecular interactions. In related structures, the ethyl groups often adopt a staggered conformation to minimize steric clashes. mdpi.com

In the solid state, the conformation will be locked into a specific arrangement dictated by the crystal packing forces. Intermolecular hydrogen bonds between the secondary amine of the piperazine ring (N-H) and the oxygen atoms of the nitrate group, as well as other potential C-H···O interactions, would play a significant role in stabilizing a particular conformer in the crystal lattice. researchgate.net

Chiroptical Properties and Enantiomeric Purity Assessment

The molecule this compound does not possess any chiral centers. The piperazine ring itself is achiral, and the substitution of an ethyl nitrate group at one of the nitrogen atoms does not introduce chirality into the molecule. As the compound is achiral, it does not exhibit optical activity and therefore has no chiroptical properties to be measured. Consequently, the concept of enantiomeric purity is not applicable to this compound.

Theoretical and Computational Chemistry of 2 Piperazin 1 Yl Ethyl Nitrate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Piperazin-1-yl)ethyl nitrate (B79036), these calculations can elucidate its electronic structure, reactivity, and the nature of its intramolecular and intermolecular interactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often employed to optimize the molecular geometry of compounds and to calculate various electronic properties and reactivity descriptors. For piperazine (B1678402) derivatives, DFT calculations, often using the B3LYP functional, have been shown to provide reliable results for geometry optimization and electronic property calculations. researchgate.net

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from the energies of the frontier molecular orbitals. These descriptors are crucial in predicting the chemical behavior of the molecule. A hard molecule is characterized by a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating high stability. Conversely, a soft molecule has a small HOMO-LUMO gap, suggesting higher reactivity. mdpi.com

Table 1: Calculated Quantum Chemical Parameters

Parameter Symbol Formula Significance
Electronegativity χ -0.5 (EHOMO + ELUMO) The power of an atom to attract electrons to itself.
Chemical Hardness η -0.5 (EHOMO - ELUMO) Resistance to change in electron distribution.
Global Softness S 1 / (2η) A measure of the molecule's polarizability.
Global Electrophilicity Index ω μ2 / (2η) A measure of the energy lowering of a system when it accepts electrons.

This table presents the formulas used to calculate various quantum chemical parameters from HOMO and LUMO energies, providing insights into the molecule's reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the Lumo. researchgate.netmdpi.com

In related piperazine compounds, the HOMO is often localized on the electron-rich regions, such as the piperazine ring, while the LUMO may be distributed over other parts of the molecule. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For molecules containing piperazine and nitrate groups, the MEP map would likely show negative potential around the oxygen atoms of the nitrate group and the nitrogen atoms of the piperazine ring, indicating these as potential sites for electrophilic interaction and hydrogen bonding. researchgate.net The hydrogen atoms attached to the piperazine nitrogen and the ethyl chain would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing of such compounds. researchgate.net

Topological Analysis of Electron Density

The topological analysis of the electron density provides a deeper understanding of the chemical bonds and non-covalent interactions within a molecule.

Atoms In Molecules (AIM) Theory for Bond Characterization

The Quantum Theory of Atoms in Molecules (AIM) developed by Richard Bader analyzes the topology of the electron density to define atoms and the bonds between them. By locating the bond critical points (BCPs) and analyzing the properties of the electron density at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), the nature of the chemical bonds can be characterized.

For instance, in related piperazinium nitrate salts, AIM analysis could be used to characterize the N-H···O hydrogen bonds between the piperazinium cation and the nitrate anion. The values of ρ and ∇²ρ at the BCPs of these interactions would provide quantitative information about their strength and nature (i.e., whether they are predominantly electrostatic or have some covalent character). researchgate.net

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analysis

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative, which is used to identify and visualize non-covalent interactions (NCIs) in real space. The NCI analysis provides a graphical representation of these interactions, where different colors on the RDG isosurface correspond to different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

For 2-(Piperazin-1-yl)ethyl nitrate, NCI analysis would be instrumental in visualizing the network of hydrogen bonds and other weak interactions that govern its three-dimensional structure and crystal packing. This method allows for a clear distinction between different types of non-covalent contacts, providing a more comprehensive picture of the molecule's interaction landscape.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-(2-aminoethyl)piperazinium trinitrate

Natural Bond Orbital (NBO) Analysis for Delocalization Effects

The key delocalization effects in this compound would involve the lone pairs of electrons on the nitrogen and oxygen atoms and their interactions with antibonding orbitals. The piperazine ring, with its two nitrogen atoms, and the nitrate group are the primary sites for these electronic interactions. The analysis typically reveals hyperconjugative interactions that stabilize the molecule.

A hypothetical NBO analysis for this compound would likely show significant delocalization from the lone pair of the piperazine nitrogen atoms to the antibonding orbitals of adjacent C-C and C-N bonds. Similarly, the lone pairs on the oxygen atoms of the nitrate group would exhibit strong delocalization to the N-O antibonding orbitals. These interactions can be quantified by the second-order perturbation energy, E(2), which indicates the strength of the delocalization.

Table 1: Hypothetical Second-Order Perturbation Energies (E(2)) for Major Delocalization Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (N1) of Piperazineσ(C2-C3)> 5.0
LP (N4) of Piperazineσ(C5-C6)> 5.0
LP (O) of Nitrateσ(N-O)> 20.0
σ (C-H)σ(C-N)~ 2.0-3.0

Note: This table is a representation of expected interactions and their relative strengths based on the principles of NBO analysis applied to similar structures. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. rsc.org For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and the influence of a solvent environment on its structure and dynamics.

Conformational Sampling: The piperazine ring in this compound typically exists in a chair conformation. researchgate.net However, the ethyl nitrate side chain has several rotatable bonds, leading to a large number of possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable low-energy conformations and the energy barriers between them. This is achieved by simulating the atomic motions over time, allowing the molecule to sample a wide range of conformational states.

Solvation Effects: The interactions of this compound with a solvent, such as water, are critical for understanding its behavior in a biological environment. MD simulations can explicitly model the solvent molecules and their interactions with the solute. This allows for the study of how the solvent affects the conformational preferences of the molecule and the dynamics of the side chain. The formation of hydrogen bonds between the piperazine nitrogens, the nitrate group, and water molecules would be a key aspect to investigate. The radial distribution function (RDF) can be calculated from the MD trajectory to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Table 2: Potential Data from Molecular Dynamics Simulations of this compound in Water

ParameterDescriptionExpected Outcome
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions from a reference structure over time.Provides insight into the stability of the molecule's conformation.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual atoms around their average position.Highlights flexible regions of the molecule, such as the ethyl nitrate side chain.
Radial Distribution Function (g(r))Describes the probability of finding a solvent molecule at a distance r from a solute atom.Reveals the structure of the solvation shell and identifies key hydrogen bonding interactions.
Hydrogen Bond AnalysisCounts the number and lifetime of hydrogen bonds between the solute and solvent.Quantifies the extent of hydrogen bonding, which is crucial for solubility and interaction with biological targets.

In Silico Prediction of Molecular Recognition Features and Potential Binding Modes

In silico methods, such as molecular docking, are used to predict how a small molecule like this compound might interact with a biological target, such as a protein receptor or enzyme. nih.gov These predictions are based on the three-dimensional structure of the molecule and the target, as well as their physicochemical properties.

The molecular structure of this compound possesses several features that are important for molecular recognition:

Hydrogen Bond Donors: The N-H group of the piperazine ring can act as a hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atoms of the piperazine ring and the oxygen atoms of the nitrate group can act as hydrogen bond acceptors.

Hydrophobic Regions: The ethyl chain provides a degree of hydrophobicity.

Charge Distribution: The molecule has a distinct electrostatic potential surface due to the presence of the amine and nitrate functional groups, which can guide its interaction with a binding site.

Molecular docking simulations can be used to place the molecule into the binding site of a target protein in various orientations and conformations, and then score these poses based on their predicted binding affinity. This can help to identify the most likely binding mode and the key interactions that stabilize the complex. For instance, the piperazine moiety is a common feature in many biologically active compounds and is known to interact with various receptors. acs.orgnih.gov

Table 3: Predicted Molecular Recognition Features of this compound for Hypothetical Receptor Binding

Molecular FeaturePotential Interaction TypeInteracting Residues in a Binding Site (Hypothetical)
Piperazine N-HHydrogen Bond DonorAspartic Acid, Glutamic Acid
Piperazine N atomsHydrogen Bond Acceptor, Ionic InteractionSerine, Threonine, Tyrosine, Arginine, Lysine
Nitrate O atomsHydrogen Bond AcceptorArginine, Lysine, Serine, Threonine
Ethyl LinkerHydrophobic InteractionLeucine, Isoleucine, Valine, Phenylalanine

These in silico predictions provide a valuable starting point for the rational design of more potent and selective analogs and for guiding further experimental studies.

Chemical Reactivity and Reaction Mechanisms of 2 Piperazin 1 Yl Ethyl Nitrate

Stability and Degradation Pathways of the Nitrate (B79036) Ester Moiety

The nitrate ester group is a critical determinant of the molecule's energetic properties and is also the most labile part of the structure under certain conditions. Its stability is influenced by factors such as pH and temperature.

The hydrolysis of nitrate esters can proceed through different mechanisms depending on the pH of the environment. In alkaline conditions, nitrate esters undergo hydrolysis, and the rate of this reaction is influenced by the molecular structure. dtic.mil The reaction typically follows second-order kinetics, being first order in both the ester and the hydroxide (B78521) ion. dtic.mil Two primary pathways for alkaline hydrolysis of nitrate esters have been identified: nucleophilic attack on the nitrogen atom (nitrogen-oxygen fission) and nucleophilic substitution at the carbon atom bonded to the oxygen (alkyl-oxygen fission). dtic.mil For primary nitrate esters, both pathways can be significant. dtic.mil

The rate of alkaline hydrolysis is sensitive to the electronic effects of substituents. Electron-withdrawing groups near the nitrate ester moiety generally increase the rate of hydrolysis, while electron-donating groups tend to decrease it. dtic.mil In the case of 2-(piperazin-1-yl)ethyl nitrate, the piperazine (B1678402) ring, particularly the nitrogen atoms, can influence the electron density around the nitrate ester group, thereby affecting its hydrolytic stability. The presence of the basic piperazine ring may also lead to intramolecular catalysis of hydrolysis under certain pH conditions.

Table 1: Relative Rates of Alkaline Hydrolysis for Selected Nitrate Esters
Nitrate EsterRelative Rate of Hydrolysis
Ethyl nitrate1.0
n-Propyl nitrate0.68
n-Butyl nitrate0.62
Isobutyl nitrate0.26
Ethylene (B1197577) glycol dinitrate~600

Data adapted from studies on the alkaline hydrolysis of nitrate esters, illustrating the effect of alkyl group structure on reactivity. dtic.mildtic.mil

The thermal decomposition of nitrate esters is a key area of study due to their use as energetic materials. scite.aiacs.org The generally accepted primary step in the thermal decomposition of simple alkyl nitrates is the homolytic cleavage of the RO-NO₂ bond. scite.aiacs.orguri.edu This initial step is typically the rate-determining step and results in the formation of an alkoxy radical (RO•) and nitrogen dioxide (NO₂). scite.aiuri.edu

RCH₂O-NO₂ → RCH₂O• + NO₂ scite.ai

The subsequent fate of the alkoxy radical is dependent on its structure and the reaction conditions. For primary alkoxy radicals, potential reaction pathways include β-scission, which involves the cleavage of a carbon-carbon bond to produce formaldehyde (B43269) and a new radical species. uri.edu The decomposition of nitrate esters typically follows first-order kinetics. uri.edu The activation energies for the thermal decomposition of primary and secondary nitrate esters are generally in the range of 170 kJ/mol. uri.edu The thermal decomposition of nitrate esters can ultimately lead to the formation of stable gaseous products such as molecular nitrogen (N₂) and carbon dioxide (CO₂), which is the basis for their high energy content. wikipedia.org

Table 2: Activation Energies for Thermal Decomposition of Selected Nitrate Esters
Nitrate EsterActivation Energy (kJ/mol)
1-Pentanol nitrate167
Cyclohexanol nitrate172
2-Propanol nitrate172
tert-Butyl nitrate130

Data from thermal decomposition studies of various nitrate esters. uri.edu

Reactivity of the Piperazine Ring and Nitrogen Centers

The piperazine ring in this compound contains two nitrogen atoms which are key centers of reactivity. Their basicity and nucleophilicity drive many of the chemical reactions of this part of the molecule.

Piperazine is a diamine and its nitrogen atoms exhibit basic properties. wikipedia.org The pKa values for the two protonation steps of piperazine are approximately 9.73 and 5.35 at 25 °C. wikipedia.orgutexas.edu The presence of a substituent on one of the nitrogen atoms, as in this compound, will influence the basicity of both nitrogen atoms. The ethyl nitrate substituent will have an electron-withdrawing effect, which is expected to decrease the basicity of the adjacent nitrogen atom (N1). Consequently, the secondary amine nitrogen (N4) is expected to be the more basic site and the preferred site of initial protonation.

The protonation state of the piperazine ring is highly dependent on the pH of the solution and can significantly affect the molecule's physical and chemical properties. The protonation of the piperazine ring can also influence the conformation of the molecule. nih.gov

Table 3: pKa Values of Piperazine and Related Compounds at 298 K
CompoundpKa1pKa2
Piperazine9.735.33
1-Methylpiperazine9.034.62
1-Ethylpiperazine9.174.75
1-(2-Hydroxyethyl)piperazine8.994.49

Data compiled from studies on the dissociation constants of piperazine derivatives. utexas.eduuregina.ca

The nitrogen atoms of the piperazine ring, particularly the secondary amine, are nucleophilic centers. This nucleophilicity allows the piperazine moiety to participate in a variety of chemical reactions, including alkylation and acylation. ambeed.commdpi.com The reaction of piperazine derivatives with alkyl halides is a common method for introducing substituents onto the nitrogen atoms. nih.gov In the case of this compound, the secondary amine at the N4 position is a prime site for nucleophilic attack.

Alkylation of the N4 position can be achieved using various alkylating agents, leading to the formation of a tertiary amine at this position. mdpi.com The reactivity of the piperazine nitrogen as a nucleophile is fundamental to many of the synthetic applications of piperazine-containing compounds. researchgate.netnih.gov

Exploration of Novel Chemical Transformations

The piperazine scaffold is a versatile building block in medicinal chemistry and materials science, and a variety of novel chemical transformations have been developed for its functionalization. nih.govijrrjournal.comnih.gov While specific novel reactions for this compound are not extensively documented, the known reactivity of the piperazine ring suggests several avenues for exploration.

Recent advances in synthetic methodology have enabled the direct C-H functionalization of piperazine rings, offering a powerful tool for creating structural diversity. acs.orgbohrium.comnsf.gov These methods, often employing photoredox catalysis, allow for the introduction of alkyl or aryl groups at the carbon atoms adjacent to the nitrogen atoms. acs.orgbohrium.comnsf.gov Such transformations could potentially be applied to the piperazine ring of this compound to generate novel derivatives.

Furthermore, the piperazine moiety can participate in multicomponent reactions and radical cyclizations to construct more complex heterocyclic systems. nih.govnih.govmdpi.com The development of such reactions for this compound could lead to the synthesis of new chemical entities with unique properties. The combination of the reactive piperazine core with the energetic nitrate ester group makes this molecule an interesting substrate for exploring new chemical space at the interface of medicinal and materials chemistry.

Formation of Metal Complexes and Coordination Polymers

The piperazine moiety within this compound contains two nitrogen atoms with lone pairs of electrons, making it an effective ligand for coordination with metal ions. The presence of the nitrate group also offers potential coordination sites. Research into piperazine-based nitrate salts has demonstrated their ability to form stable crystalline structures with various transition metals.

Studies on hybrid compounds involving piperazine, nitrate anions, and divalent metals such as nickel (Ni) and zinc (Zn) have revealed the formation of isostructural crystals. researchgate.net In these structures, the metal cations are typically coordinated by six water molecules, forming a distorted octahedral complex, [M(H₂O)₆]²⁺. These aquated metal cations are then linked to protonated piperazine cations and nitrate anions through an extensive network of hydrogen bonds. researchgate.net The piperazine molecule is often found in its dicationic form, (C₄H₁₂N₂)₂⁺, indicating that both nitrogen atoms are protonated. researchgate.net

The crystal packing is stabilized by these hydrogen bonds, creating a three-dimensional supramolecular architecture. The nitrate anions play a crucial role in this network, acting as hydrogen bond acceptors and connecting the piperazinium cations and the coordinated water molecules. researchgate.net While direct coordination of the piperazine or nitrate from this compound to a metal center has not been explicitly detailed in available literature, the demonstrated ability of piperazine and nitrate ions to form stable, well-defined crystalline structures with metals suggests a strong potential for this compound to act as a ligand in the formation of metal complexes and coordination polymers.

Metal IonCoordination GeometryLigands
Ni(II)Distorted OctahedralSix water molecules
Zn(II)Distorted OctahedralSix water molecules
Co(II)Slightly Distorted OctahedralSix water molecules

Data sourced from studies on piperazine-based hybrid nitrates. researchgate.net

Redox Chemistry Involving the Nitrate Group

The nitrate group in this compound is a key functional group that can participate in redox reactions. Organic nitrates are known to undergo reduction to form nitric oxide (NO) and the corresponding alcohol, a process that is fundamental to their biological activity. nih.gov This reduction is a three-electron process. nih.gov

The thermal decomposition of organic nitrates is a prominent example of their redox chemistry. Studies on the thermal behavior of piperazine-templated hybrid nitrates containing nickel and zinc have shown that these compounds undergo decomposition to form the corresponding metal oxides (NiO and ZnO). researchgate.net This transformation involves the reduction of the nitrate ions and the oxidation of the organic and metal components. The decomposition process typically begins with a dehydration step, followed by the decomposition of the anhydrous salt. researchgate.net

The general mechanism for the decomposition of simple organic nitrates, such as ethyl nitrate, involves the initial homolytic cleavage of the O-NO₂ bond to form an alkoxy radical and nitrogen dioxide (NO₂). wmich.edu

CH₃CH₂ONO₂ → CH₃CH₂O• + NO₂

Subsequent reactions of these radical species lead to a complex mixture of products. In the context of this compound, the decomposition would likely be initiated by the cleavage of the ethyl nitrate bond. The presence of the piperazine ring could influence the subsequent reaction pathways.

The thermal decomposition of nitrate ester explosives, a related class of compounds, results in the formation of stable small molecules such as nitric oxide, water, carbon monoxide, and formaldehyde. nih.gov Computational studies using time-dependent density functional theory (TDDFT) have been employed to understand the excited states and vibronic transitions of these decomposition products. nih.gov

The following table outlines the typical decomposition products observed from the thermal decomposition of nitrate-containing compounds.

Compound TypeDecomposition Products
Piperazine-based hybrid nitratesMetal oxides (e.g., NiO, ZnO)
Ethyl nitrateEthyl nitrite, Nitrogen dioxide
Nitrate ester explosivesNitric oxide, Water, Carbon monoxide, Formaldehyde

This table summarizes general findings from thermal decomposition studies. researchgate.netwmich.edunih.gov

The redox chemistry of the nitrate group is not limited to decomposition. It can also be involved in controlled synthetic transformations. For instance, the catalytic reduction of the nitrate group can be a pathway to synthesize other nitrogen-containing functional groups. The specific conditions of the reaction, such as the choice of catalyst and reducing agent, would determine the final product.

Table of Chemical Compounds Mentioned

Chemical Name
This compound
Nickel(II) oxide
Zinc(II) oxide
Nitric oxide
Ethyl nitrate
Ethyl nitrite
Nitrogen dioxide
Carbon monoxide
Formaldehyde
Water
Nickel(II)
Zinc(II)
Cobalt(II)

Molecular Interactions and Mechanistic Chemical Biology of 2 Piperazin 1 Yl Ethyl Nitrate

Investigation of Interactions with Biomolecular Components (e.g., proteins, enzymes, nucleic acids)

The piperazine (B1678402) ring is a common scaffold in many biologically active compounds, known to interact with a variety of biomolecular targets. nih.gov While direct binding data for 2-(piperazin-1-yl)ethyl nitrate (B79036) is not extensively available in public literature, the interactions of closely related piperazine derivatives can provide significant insights into its potential molecular behavior.

Identification of Potential Molecular Targets through Binding Assays (e.g., competitive binding studies)

Binding assays are fundamental in identifying the molecular targets of a compound. For piperazine derivatives, these assays have revealed affinities for a wide range of receptors and enzymes. For instance, a series of 7-hydroxy-2-[N-alkyl-(N-(4-phenylpiperazine)-alkyl)amino]tetralins were evaluated for their binding activity at dopamine (B1211576) D2 and D3 receptors, demonstrating that specific linkers can produce very potent compounds for these targets. nih.gov Another study on piperidine/piperazine-based compounds identified a potent agonist for the sigma receptor 1 (S1R) with a Ki value of 3.2 nM. nih.gov

These examples underscore the importance of the piperazine moiety in mediating interactions with specific protein targets. For 2-(piperazin-1-yl)ethyl nitrate, competitive binding assays against a panel of known piperazine-binding proteins would be a critical first step in identifying its specific molecular targets. The structural features, including the ethyl nitrate side chain, would likely modulate its binding profile compared to other reported piperazine compounds.

Compound ClassTargetAssay TypeKey Finding
7-hydroxy-2-[N-alkyl-(N-(4-phenylpiperazine)-alkyl)amino]tetralinsDopamine D2/D3 ReceptorsRadioligand Binding AssayA four-methylene butyl linker yielded potent compounds for both receptors. nih.gov
Piperidine/piperazine-based compoundsSigma Receptor 1 (S1R)Competitive Binding AssayIdentified a potent S1R agonist with a Ki of 3.2 nM. nih.gov
Piperazine-substituted pyranopyridinesVarious tumor cell linesAntiproliferative AssaysIdentified a novel class of compounds with antiproliferative activity. researchgate.net

Elucidation of Binding Modes via Computational Docking and Molecular Dynamics

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding how a ligand binds to its target protein. Numerous studies have employed these techniques to explore the binding modes of piperazine derivatives.

For example, molecular docking studies of piperazin-1-ylpyridazine derivatives as inhibitors of deoxycytidine triphosphate pyrophosphatase (dCTPase) revealed that the pyridazine (B1198779) and carboxamide nuclei are involved in hydrogen bond formation, while a benzyl (B1604629) or phenyl nucleus engages in π-π stacking interactions. ijpsdronline.com Similarly, docking of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives into the active site of carbonic anhydrase IX has provided insights into their binding interactions. nih.gov

MD simulations further refine these models by simulating the dynamic nature of the protein-ligand complex over time. A 100 ns MD simulation of piperazine-linked naphthalimide derivatives bound to their target protein demonstrated that the complexes achieved substantial stability throughout the simulation. nih.gov In another study, MD simulations of phenyl-piperazine scaffolds targeting the eIF4A1 ATP-binding site helped to understand the conformational changes and key interactions within the binding pocket. nih.gov

For this compound, similar computational approaches would be invaluable. Docking studies could predict its binding orientation within the active sites of potential targets, highlighting key interactions involving the piperazine nitrogen atoms and the ethyl nitrate group. Subsequent MD simulations would then assess the stability of these predicted binding poses and provide a more dynamic picture of the molecular interactions.

Mechanistic Studies of Cellular Pathway Modulation (without therapeutic implication)

Investigation of Signaling Cascade Perturbations in In Vitro Cellular Models

Nitric oxide (NO), which can be released from the nitrate ester moiety of this compound, is a well-known signaling molecule that can perturb various cellular pathways. nih.gov In vitro studies using NO donors have demonstrated these effects. For instance, the long-term NO donor diethylenetriamine/nitric oxide adduct (DETA/NO) has been shown to have a biphasic role in human hematopoietic stem and progenitor cells (HSPCs). At low concentrations, it activates classical NO signaling, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and a pro-proliferative response. nih.gov At higher concentrations, it slows proliferation and induces differentiation. nih.gov

The primary signaling pathway activated by NO at physiological concentrations involves the soluble guanylyl cyclase (sGC). nih.gov Activation of sGC leads to the production of cGMP, which in turn activates protein kinase G (PKG). youtube.com This NO-cGMP pathway can modulate a variety of downstream cellular processes. Therefore, in vitro studies on this compound would likely focus on its ability to elevate intracellular cGMP levels in various cell lines as a primary indicator of target engagement by the released NO.

NO DonorCell ModelPathway InvestigatedKey Finding
DETA/NOHuman Hematopoietic Stem and Progenitor CellsNO-cGMP signaling, Proliferation, DifferentiationBiphasic effect: low concentrations promote proliferation via cGMP, high concentrations induce differentiation. nih.gov
NitroglycerinSmooth Muscle CellsNO-cGMP signalingInduces smooth muscle relaxation. youtube.com

Role of Nitrate Ester Moiety in Molecular Mechanism (e.g., NO release pathways if applicable, without physiological context)

The nitrate ester group is the key functional moiety responsible for the potential release of nitric oxide from this compound. A study on piperazine-derived organic nitrates demonstrated that these compounds undergo decomposition and release NO when incubated with L-cysteine hydrochloride in a buffered solution at an appropriate pH and temperature. researchgate.net This suggests that the molecular mechanism of NO release likely involves interaction with sulfhydryl-containing molecules within a biological system.

Structure-Activity Relationship (SAR) Studies at the Molecular Level (Experimental)

While specific experimental SAR studies for a series including this compound are not readily found, the broader literature on piperazine derivatives provides a solid foundation for understanding the principles that would govern its activity. SAR studies on various classes of piperazine compounds have consistently shown that modifications to the piperazine ring and its substituents have a profound impact on their biological activity and target selectivity.

For example, in a series of arylpiperazine derivatives investigated for anti-prostate cancer activity, quantitative structure-activity relationship (QSAR) studies revealed that the activity was strongly dependent on specific molecular descriptors. nih.gov Molecular docking of the most potent compounds in this series highlighted the importance of hydrogen bonding, electrostatic, and hydrophobic interactions. nih.gov

In another example, SAR studies of N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues led to the development of highly selective D3 dopamine receptor agonists. nih.gov This highlights how subtle structural changes can dramatically alter receptor selectivity.

For this compound, a systematic SAR study would involve the synthesis and evaluation of analogs with modifications at several key positions:

The piperazine ring: Introducing substituents on the ring itself.

The ethyl linker: Varying the length and nature of the linker between the piperazine and the nitrate group.

The nitrate ester: Replacing it with other NO-donating moieties or non-donating groups to confirm the role of NO release in any observed activity.

The second nitrogen of the piperazine: Introducing various substituents to modulate physicochemical properties and explore interactions with secondary binding pockets.

Such studies would be instrumental in defining the molecular features essential for the biological interactions of this compound.

Influence of Substituent Modifications on Binding Affinities and Molecular Interactions

There is no available research data detailing how modifications to the substituents of this compound affect its binding affinities with any specific biological targets. Structure-activity relationship (SAR) studies, which are crucial for understanding these effects, have not been published for this compound. Such studies would typically involve synthesizing a series of analogues with varied substituents on the piperazine ring or the ethyl nitrate moiety and evaluating their binding potency to a target receptor or enzyme. Without this information, it is impossible to discuss the electronic, steric, or hydrophobic contributions of different functional groups to the molecular interactions of this compound.

Impact of Linker Length and Stereochemistry on Molecular Recognition

Similarly, there is a lack of information regarding the impact of the ethyl linker's length and the stereochemistry of this compound on its molecular recognition. Research in this area would explore how altering the distance and spatial arrangement between the piperazine ring and the nitrate group influences the compound's ability to fit into a specific binding pocket and interact with key residues. Studies on stereoisomers would be necessary to determine if one enantiomer or diastereomer exhibits preferential binding, a common phenomenon in pharmacology. The absence of such data prevents any meaningful analysis of these critical aspects of molecular recognition for this compound.

Advanced Analytical Methodologies in Research on 2 Piperazin 1 Yl Ethyl Nitrate

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental in separating "2-(Piperazin-1-yl)ethyl nitrate" from impurities and other components within a mixture. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of "this compound" due to its high resolution and sensitivity. jfda-online.com A typical method development would involve a reversed-phase approach, which is well-suited for polar organic molecules.

The development of a robust HPLC method would focus on optimizing several parameters to achieve efficient separation of the target compound from any potential impurities or degradation products. researchgate.netnih.gov Key considerations include the selection of an appropriate stationary phase, such as a C18 or C8 column, and the composition of the mobile phase. researchgate.net A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be employed to ensure the effective elution of compounds with varying polarities. jfda-online.com Detection is commonly achieved using a UV detector, with the wavelength set to a value where the nitrate (B79036) or the piperazine (B1678402) moiety exhibits maximum absorbance. jfda-online.com

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

ParameterCondition
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm

This table presents a hypothetical set of starting conditions for HPLC method development.

While "this compound" itself may have limited volatility due to its salt nature, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of its more volatile precursors or specific, thermally stable derivatives. mdpi.com For instance, the parent piperazine or related volatile impurities could be amenable to GC-MS analysis.

For such an analysis, a derivatization step might be necessary to increase the volatility and thermal stability of the analyte. The GC oven temperature program would be optimized to ensure the separation of the analytes, starting at a lower temperature and gradually increasing to elute less volatile components. mdpi.com The mass spectrometer, operating in electron ionization (EI) mode, would provide fragmentation patterns that are crucial for the structural elucidation and identification of the separated compounds. mdpi.com

Table 2: Representative GC-MS Parameters for Analysis of Volatile Piperazine-Related Compounds

ParameterCondition
Column Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow rate
Oven Program Initial temp. 50°C, hold for 2 min, ramp to 280°C at 10°C/min
Injector Temperature 250 °C
MS Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

This table outlines typical GC-MS conditions that could be adapted for the analysis of volatile derivatives or precursors of the target compound.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for complex research samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for identifying the metabolites of "this compound" in in vitro systems, such as liver microsomes or cell cultures. nih.gov This technique combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov

Following incubation of the parent compound in an in vitro system, the sample is analyzed by LC-MS/MS. The mass spectrometer is typically operated in a data-dependent acquisition mode, where a full scan MS is followed by MS/MS scans of the most abundant ions. nih.gov By comparing the fragmentation patterns of the metabolites to that of the parent compound, potential sites of metabolic transformation (e.g., hydroxylation, N-dealkylation) can be elucidated. nih.govnih.gov

Quantitative Method Validation for Research Applications

For research applications that require quantitative data, the analytical methods must be validated to ensure their reliability. nih.gov Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and assesses various parameters. researchgate.net

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. researchgate.net

Accuracy: The closeness of the test results to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.netnih.gov

Microscopy and Surface Analysis Techniques for Solid-State Forms (e.g., SEM, TEM)

The physical properties of a solid compound are influenced by its crystalline form and particle morphology. Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate these characteristics for "this compound".

Future Research Directions and Unexplored Avenues for 2 Piperazin 1 Yl Ethyl Nitrate

Exploration of Novel Derivatization Strategies for Chemical Probes

The development of chemical probes is crucial for understanding complex biological processes. The 2-(piperazin-1-yl)ethyl nitrate (B79036) scaffold offers a promising starting point for the synthesis of such probes due to the inherent properties of the piperazine (B1678402) ring. The secondary amine on the piperazine ring is a key functional handle for derivatization.

Future research could focus on introducing various reporter groups onto the piperazine nitrogen. For instance, the synthesis of fluorescent probes could be achieved by reacting the free amine with fluorophores containing reactive functional groups. A novel pH-sensitive fluorescent probe, DCM-PA, was successfully synthesized using a dicyanomethylene-4H-pyran derivative as the fluorophore and a piperazine unit as the pH-responsive element. researchgate.net This strategy could be adapted for 2-(piperazin-1-yl)ethyl nitrate to create probes that report on the pH of their microenvironment. Similarly, piperazine-coumarin based fluorescent probes have shown enhanced brightness and solubility, making them suitable for biological imaging and even distinguishing pathological from normal tissue. nih.gov

Another promising strategy is the incorporation of biotin, a small molecule with a high affinity for streptavidin. Biotinylation of the piperazine moiety would enable the use of the resulting derivative in affinity-based purification and detection methods. Furthermore, the application of "click chemistry," a set of powerful, reliable, and selective reactions, could be explored for the efficient and modular synthesis of a diverse library of chemical probes based on the this compound scaffold.

The development of such probes could have significant applications in various research areas. For example, piperazine-based mitochondria-immobilized fluorescent probes have been developed for imaging endogenous peroxynitrite (ONOO⁻) and tracking mitophagy in real-time. acs.orgnih.gov By functionalizing this compound with appropriate targeting and reporter moieties, it may be possible to create probes for specific cellular compartments or processes.

Table 1: Potential Derivatization Strategies for Chemical Probes

Derivatization StrategyReporter/Functional GroupPotential Application
Fluorophore ConjugationCoumarins, RhodaminesFluorescent imaging, pH sensing
BiotinylationBiotinAffinity purification, protein interaction studies
Click ChemistryAzides, AlkynesModular probe synthesis, high-throughput screening
Targeting Moiety AttachmentMitochondria-targeting cationsSubcellular imaging, organelle-specific studies

Investigation of Supramolecular Assembly and Host-Guest Interactions

The piperazine ring is a versatile building block in supramolecular chemistry due to its ability to participate in various non-covalent interactions, including hydrogen bonding, metal coordination, and host-guest interactions. mdpi.comiucr.orgbiointerfaceresearch.comaip.orgresearchgate.netacs.orgresearchgate.netnih.govresearchgate.netacs.org

The two nitrogen atoms of the piperazine ring can act as both hydrogen bond donors and acceptors, leading to the formation of well-defined supramolecular architectures. mdpi.comiucr.org The crystal structures of piperazine and its derivatives often reveal extensive hydrogen-bonding networks, forming chains or sheets. iucr.org For instance, piperazine hexahydrate forms a three-dimensional framework where water molecules create puckered layers of edge-sharing pentagons, which are then connected by hydrogen bonds to the nitrogen atoms of the piperazine molecules. aip.org The ethyl nitrate group in this compound could further influence these interactions, potentially leading to novel crystal packing arrangements.

The piperazine moiety can also coordinate with various metal ions, acting as a ligand to form metal-organic frameworks (MOFs) and coordination polymers. biointerfaceresearch.comrsc.orgnih.govnih.govacs.org The resulting structures can exhibit interesting properties, such as porosity and catalytic activity. The flexible ethyl nitrate chain could play a role in modulating the coordination geometry and the resulting framework's properties.

Furthermore, the piperazine ring can act as a guest in various host molecules, such as cyclodextrins and cucurbiturils. researchgate.netmdpi.com The formation of these host-guest complexes can alter the physicochemical properties of the guest molecule, such as its solubility and reactivity. A study on the host-guest complexes of a piperazine analogue of cryptand-[2.2.2] demonstrated the potential for ion selectivity. researchgate.net Investigating the inclusion of this compound in different host molecules could lead to the development of controlled-release systems or sensors. The self-assembly of piperazine-containing peptides has also been shown to form chiral nanostructures. researchgate.net

Future research in this area could involve systematic studies of the co-crystallization of this compound with various co-formers to generate novel supramolecular synthons. The synthesis and characterization of coordination polymers and MOFs incorporating this ligand could also be a fruitful area of investigation.

Applications in Advanced Material Science (e.g., polymers, composites)

The bifunctional nature of the piperazine ring makes it a valuable monomer or additive in the synthesis of advanced materials. rsc.orgresearchgate.netacs.orgnih.govgoogle.comgoogle.comacs.orgacs.orgnih.govplaschina.com.cnstobec.comacs.orgsemanticscholar.org The two nitrogen atoms can react with various electrophiles to form polymers with unique properties.

One promising area is the incorporation of this compound into polyamides. Polyamides derived from piperazine have been used in hot-melt adhesives, with the piperazine content influencing properties like glass transition temperature and crystallinity. researchgate.net The introduction of piperazine can reduce hydrogen bond density in polyamides, leading to lower dielectric loss, which is desirable for applications in electronics. acs.orgacs.org The ethyl nitrate group could potentially introduce further modifications to the polymer's properties, such as its thermal stability or interaction with other components in a composite material.

Piperazine and its derivatives are also used as curing agents for epoxy resins. rsc.orggoogle.comgoogle.complaschina.com.cnstobec.com They can act as hardeners, influencing the cross-linking density and the final properties of the cured resin. rsc.orggoogle.com For example, a piperazine-modified ammonium (B1175870) polyphosphate has been shown to act as a flame-retardant hardener for epoxy resins. rsc.org The use of this compound as a curing agent or co-curing agent could lead to epoxy composites with tailored mechanical and thermal properties. The nitrate group might also impart specific functionalities, such as enhanced adhesion to certain substrates.

Furthermore, piperazine-based polymers have been explored for antimicrobial applications. nih.govsemanticscholar.org The development of polymers from this compound could lead to new materials with inherent antimicrobial properties for use in coatings, textiles, or medical devices.

Table 2: Potential Applications in Material Science

Material TypeRole of this compoundPotential Properties and Applications
PolyamidesMonomerModified thermal properties, low dielectric loss for electronics
Epoxy ResinsCuring agent/modifierTailored mechanical strength, thermal stability, flame retardancy
CompositesAdditive/Functional monomerEnhanced interfacial adhesion, functional composites
Antimicrobial PolymersMonomerMaterials with inherent antimicrobial activity

Development of Selective Catalysts or Reagents based on the Scaffold

The piperazine scaffold is a privileged structure in medicinal chemistry and has also found applications in catalysis. rsc.orgnih.govrsc.orgnih.govacs.orgeurekaselect.comacs.orgnih.govchemistryviews.org The nitrogen atoms of the piperazine ring can act as Lewis basic sites, making piperazine derivatives suitable as organocatalysts or as ligands for transition metal catalysts.

In the realm of organocatalysis, piperazine-functionalized mesoporous polymers have been shown to be highly active and reusable catalysts for reactions in aqueous media. rsc.org The direct organocatalytic coupling of carboxylated piperazine-2,5-diones with indoles has also been achieved. nih.gov The this compound molecule, with its available nitrogen lone pairs, could potentially catalyze a range of organic transformations, such as Knoevenagel condensations or Michael additions.

As a ligand in transition metal catalysis, piperazine can coordinate to a metal center and influence its catalytic activity and selectivity. rsc.orgnih.govacs.orgeurekaselect.comnih.gov For instance, piperazine has been used as an inexpensive and efficient ligand for palladium-catalyzed homocoupling reactions to synthesize bipyridines. eurekaselect.com The ethyl nitrate side chain of this compound could modulate the electronic and steric properties of the resulting metal complex, potentially leading to catalysts with unique reactivity. The development of chiral derivatives of this compound could also open doors to asymmetric catalysis.

Furthermore, the piperazine moiety can be a component of more complex ligand architectures. Rigidified piperazine-containing macrocycles have been synthesized for applications in catalysis and as MRI contrast agents. nih.gov The flexibility of the ethyl nitrate chain in this compound could be exploited in the design of dynamic catalytic systems.

Future research could focus on screening the catalytic activity of this compound in a variety of organic reactions. Additionally, the synthesis and characterization of its transition metal complexes and the evaluation of their catalytic performance would be a worthwhile endeavor.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 2-(Piperazin-1-yl)ethyl nitrate?

Methodological Answer: The synthesis typically involves alkylation of piperazine derivatives followed by nitration. Key steps include:

  • Reaction Conditions : Use alkylating agents like ethyl methanesulfonate derivatives in polar aprotic solvents (e.g., acetonitrile) under basic conditions (e.g., NaOH) at 60–80°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) removes unreacted piperazine and byproducts.
  • Characterization :
    • 1H/13C-NMR : Confirm the ethyl nitrate moiety (δ ~4.5 ppm for CH2-O-NO2) and piperazine ring protons (δ ~2.5–3.5 ppm) .
    • Mass Spectrometry (MS) : Look for [M+H]+ peaks matching the molecular weight (e.g., 230.25 g/mol).
    • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Table 1 : Representative Reaction Conditions from Literature

Alkylating AgentSolventBaseTemp (°C)Yield (%)Reference
Ethyl methanesulfonateAcetonitrileNaOH8068
Chloroethyl nitrateDMFK2CO37072

Q. How can structural inconsistencies in crystallographic data for piperazine derivatives be resolved?

Methodological Answer: Crystallographic ambiguities (e.g., disordered nitrate groups) require:

  • High-Resolution Data : Collect data at <1.0 Å resolution using synchrotron sources to resolve electron density maps .
  • Refinement Software : Use SHELXL for small-molecule refinement, applying restraints for thermal parameters and bond distances .
  • Validation Tools : Check using PLATON or Mercury for missed symmetry or hydrogen bonding irregularities .

Example : In 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, disorder in the nitro group was resolved using SHELXL’s PART instruction, refining occupancy ratios .

Advanced Research Questions

Q. How can computational models reconcile contradictions in receptor-binding data for this compound derivatives?

Methodological Answer: Discrepancies in serotonin (5-HT1A) or dopamine receptor affinities can arise from:

  • Conformational Flexibility : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to assess piperazine ring puckering and nitrate group orientation .
  • Docking Studies : Compare binding poses in AutoDock Vina using cryo-EM or X-ray receptor structures (e.g., PDB: 7E2Z) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for mutations affecting binding pockets .

Case Study : 18F-Mefway (a piperazine-based radioligand) showed divergent 5-HT1A binding in vivo vs. in silico; FEP revealed solvent entropy effects as the culprit .

Q. What strategies mitigate instability of this compound under physiological conditions?

Methodological Answer: Instability due to nitrate ester hydrolysis can be addressed via:

  • Prodrug Design : Replace nitrate with stabilized groups (e.g., acyloxyalkyl) that release NO in target tissues .
  • Encapsulation : Use liposomes or cyclodextrins to shield the nitrate moiety; monitor release kinetics via HPLC .
  • pH-Sensitive Formulations : Coat nanoparticles with Eudragit® polymers for colon-specific delivery .

Table 2 : Stability Data for Analogues

DerivativeHalf-life (pH 7.4)Stabilization MethodReference
Ethyl nitrate analogue2.3 hLiposomal encapsulation
Acyloxyalkyl prodrug8.7 hpH-sensitive coating

Q. How can crystallographic fragment screening identify novel applications for this compound in enzyme inhibition?

Methodological Answer:

  • Fragment Library Screening : Soak crystals of target enzymes (e.g., FAD-dependent oxidoreductases) with this compound at 10–50 mM .
  • Data Collection : Resolve structures at ≤2.0 Å to detect fragment binding in active sites (e.g., Chaetomium thermophilum oxidoreductase) .
  • SAR Analysis : Modify the piperazine core or nitrate group based on electron density maps to enhance binding affinity .

Example : Ethyl 5-chloro-3-[[4-(2-hydroxyethyl)-piperazin-1-yl]-methyl]-1-benzofuran-2-carboxylate showed inhibitory activity via fragment screening .

Q. What analytical techniques resolve spectral overlaps in NMR characterization of piperazine-nitrate derivatives?

Methodological Answer:

  • 2D NMR : Use HSQC to correlate 1H-13C signals, resolving overlapping piperazine CH2 and nitrate CH2 groups .
  • DOSY : Differentiate species by molecular weight in mixtures .
  • Variable Temperature NMR : Heat to 50°C to sharpen broad piperazine ring signals caused by conformational exchange .

Q. How do steric and electronic effects of substituents on the piperazine ring influence nitrate group reactivity?

Methodological Answer:

  • Steric Effects : Bulky groups (e.g., 4-methylpiperazine) reduce nitrate hydrolysis by hindering nucleophilic attack .
  • Electronic Effects : Electron-withdrawing groups (e.g., 3-chlorophenyl) polarize the C-N bond, accelerating nitrate release. Quantify via Hammett σ values .

Table 3 : Substituent Effects on Hydrolysis Rate (k, s⁻¹)

Substituentσ (Hammett)k (×10⁻⁴ s⁻¹)
4-CH3-0.171.2
3-Cl+0.374.8
H03.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.